molecular formula C19H26FNO3S B6756511 N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide

N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide

Cat. No.: B6756511
M. Wt: 367.5 g/mol
InChI Key: HONLZHIUATWDOO-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a dioxothiane ring, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO3S/c20-17-5-3-4-15(14-17)8-11-21(18-6-1-2-7-18)19(22)16-9-12-25(23,24)13-10-16/h3-5,14,16,18H,1-2,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONLZHIUATWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCC2=CC(=CC=C2)F)C(=O)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Dioxothiane Ring: The dioxothiane ring can be synthesized through the reaction of a suitable thioether with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentylamine and an appropriate leaving group, such as a halide or tosylate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction, using 3-fluorobenzoyl chloride and an aluminum chloride catalyst.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired this compound. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiane ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halides, tosylates, aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Pharmacology: The compound’s unique structure allows it to interact with biological targets, making it useful for studying drug-receptor interactions.

    Materials Science: Its chemical properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

    Biological Research: It can serve as a tool for probing biological pathways and mechanisms, aiding in the understanding of complex biological systems.

Mechanism of Action

The mechanism by which N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide: Similar structure but with a different position of the fluorine atom.

    N-cyclopentyl-N-[2-(3-chlorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide: Chlorine substituent instead of fluorine.

    N-cyclopentyl-N-[2-(3-methylphenyl)ethyl]-1,1-dioxothiane-4-carboxamide: Methyl group instead of fluorine.

Uniqueness

N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the dioxothiane ring also adds to its distinctiveness, providing unique chemical properties that can be leveraged in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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